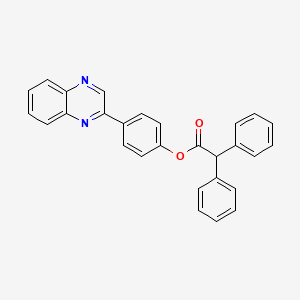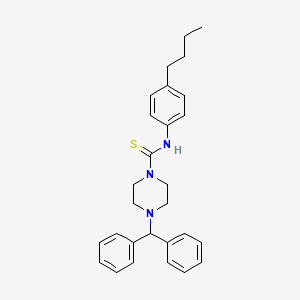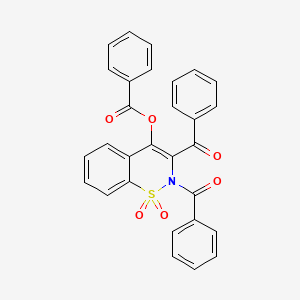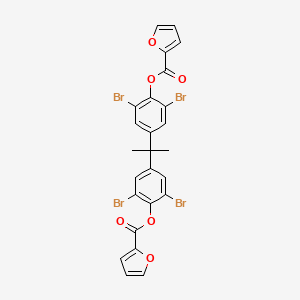
4-(Quinoxalin-2-yl)phenyl diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Quinoxalinyl)phenyl 2,2-diphenylacetate is a complex organic compound with the molecular formula C28H20N2O2 and a molecular weight of 416.47 g/mol . This compound features a quinoxaline moiety attached to a phenyl ring, which is further connected to a diphenylacetate group. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-(2-quinoxalinyl)phenyl 2,2-diphenylacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-quinoxalinecarboxaldehyde with phenylacetic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by purification through recrystallization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield and cost-effectiveness.
Chemical Reactions Analysis
4-(2-Quinoxalinyl)phenyl 2,2-diphenylacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoxaline ring to a dihydroquinoxaline derivative.
Scientific Research Applications
4-(2-Quinoxalinyl)phenyl 2,2-diphenylacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, especially in the development of new organic materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2-quinoxalinyl)phenyl 2,2-diphenylacetate involves its interaction with various molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting the activity of enzymes involved in cell proliferation. This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy . The compound may also exert antimicrobial effects by interfering with the cell wall synthesis of bacteria.
Comparison with Similar Compounds
4-(2-Quinoxalinyl)phenyl 2,2-diphenylacetate can be compared with other quinoxaline derivatives such as:
4-(2-Quinoxalinyl)phenyl phenylacetate: This compound has a similar structure but lacks the diphenylacetate group, which may affect its biological activity and chemical reactivity.
Methanone, (1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl-:
The uniqueness of 4-(2-quinoxalinyl)phenyl 2,2-diphenylacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H20N2O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 2,2-diphenylacetate |
InChI |
InChI=1S/C28H20N2O2/c31-28(27(21-9-3-1-4-10-21)22-11-5-2-6-12-22)32-23-17-15-20(16-18-23)26-19-29-24-13-7-8-14-25(24)30-26/h1-19,27H |
InChI Key |
CRLUQTZRRNAIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868666.png)
![10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868670.png)
![2-Hydroxy-N'~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide](/img/structure/B10868673.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(3-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868676.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(1E)-N-phenylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10868686.png)


![3',6'-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10868698.png)

![2-Chloro-1-[4-(6-fluoro-1,2-benzisoxazol-3-YL)piperidino]-1-propanone](/img/structure/B10868707.png)
![4-nitrobenzyl N-[(3,4-dichlorophenyl)sulfonyl]glycinate](/img/structure/B10868717.png)
![2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B10868725.png)

![2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10868734.png)
